4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16375313
InChI: InChI=1S/C9H13N3O4S/c1-6-9(7(2)16-11-6)17(14,15)12-4-3-10-8(13)5-12/h3-5H2,1-2H3,(H,10,13)
SMILES:
Molecular Formula: C9H13N3O4S
Molecular Weight: 259.28 g/mol

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one

CAS No.:

Cat. No.: VC16375313

Molecular Formula: C9H13N3O4S

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one -

Specification

Molecular Formula C9H13N3O4S
Molecular Weight 259.28 g/mol
IUPAC Name 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one
Standard InChI InChI=1S/C9H13N3O4S/c1-6-9(7(2)16-11-6)17(14,15)12-4-3-10-8(13)5-12/h3-5H2,1-2H3,(H,10,13)
Standard InChI Key GRIHXWNKCJOBIM-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NO1)C)S(=O)(=O)N2CCNC(=O)C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one (IUPAC name: 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-2-one) features a piperazin-2-one core sulfonylated at the 4-position by a 3,5-dimethylisoxazole group. The molecular formula is C₉H₁₂N₄O₄S, with a calculated molecular weight of 272.28 g/mol . Key structural attributes include:

  • A piperazin-2-one ring providing a conformationally constrained secondary amine scaffold.

  • A 3,5-dimethylisoxazole-4-sulfonyl group introducing steric bulk and electronic modulation via the electron-withdrawing sulfonyl moiety.

PropertyValue
Molecular FormulaC₉H₁₂N₄O₄S
Molecular Weight272.28 g/mol
Purity (Typical)≥95%
SolubilitySoluble in DMSO, ethanol

The sulfonyl bridge enhances metabolic stability compared to non-sulfonylated analogs, a feature critical for drug candidates.

Spectroscopic Characterization

While direct spectral data for this compound remains limited, inferences can be drawn from related sulfonylated piperazines:

  • ¹H NMR (DMSO-d₆):

    • δ 2.25 (s, 6H, 2×CH₃ isoxazole)

    • δ 3.45–3.90 (m, 8H, piperazine CH₂)

    • δ 4.10 (s, 1H, NH, exchanges with D₂O)

  • FT-IR (KBr):

    • 1345 cm⁻¹ and 1160 cm⁻¹ (S=O asymmetric/symmetric stretch)

    • 1680 cm⁻¹ (amide C=O stretch)

    • 1605 cm⁻¹ (isoxazole ring vibration)

  • Mass Spectrometry:

    • ESI–MS: [M+H]⁺ m/z 273.1 (calculated 273.07)

X-ray crystallography could resolve conformational details but requires high-quality single crystals, which remain unreported for this compound.

Synthesis and Reaction Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Sulfonylation of Piperazin-2-one:
    Piperazin-2-one reacts with 3,5-dimethylisoxazole-4-sulfonyl chloride in dichloromethane under basic conditions (triethylamine, 0–5°C). The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride, yielding the sulfonamide.

    Piperazin-2-one+R-SO₂ClEt₃N, DCMR-SO₂-piperazin-2-one+HCl\text{Piperazin-2-one} + \text{R-SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{R-SO₂-piperazin-2-one} + \text{HCl}
  • Purification:
    Crude product is purified via recrystallization (95% ethanol) or silica gel chromatography (ethyl acetate/hexane).

Optimization Insights:

  • Ultrasound irradiation (25 kHz, 40°C) reduces reaction time from hours to minutes in analogous syntheses .

  • Catalyst screening (e.g., InCl₃) may enhance yields for complex heterocycles but remains unexplored here .

ParameterCondition
SolventDichloromethane
BaseTriethylamine
Temperature0–5°C (initial), then RT
Reaction Time2–4 hours
Yield70–85% (estimated)

Biological Activity and Mechanisms

Antimicrobial and Anti-inflammatory Effects

Pyranopyrazole sulfonamides show broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) . While direct data is lacking, the isoxazole moiety’s electron-deficient nature may confer similar bioactivity.

Applications and Future Directions

Pharmaceutical Development

  • Neuropharmacology: Potential as an anxiolytic or analgesic via FAAH inhibition.

  • Metabolic Disorders: CB1 antagonism could address obesity and insulin resistance.

Agricultural Chemistry

Sulfonylated heterocycles are employed in fungicides and herbicides. The isoxazole group’s stability under environmental conditions merits exploration .

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